Home > Products > Screening Compounds P17304 > 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide
2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide - 893308-06-0

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide

Catalog Number: EVT-3546017
CAS Number: 893308-06-0
Molecular Formula: C21H21N7O4
Molecular Weight: 435.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-Amino-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (2) []

  • Compound Description: This compound served as a central intermediate in the synthesis of various 1,2,4-triazol-3-one derivatives explored for their antimicrobial activities. []
  • Relevance: This compound shares the core structure of a 1,2,4-triazol-3-one ring substituted with a 4-methylphenyl group and a 1,3,4-oxadiazole ring with the target compound, 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide. The presence of these specific structural elements highlights a potential connection in their chemical synthesis pathways and potential biological activities. []

2. 4-Amino-2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (5) []

  • Compound Description: This compound, like compound 2, acted as a key intermediate in synthesizing a series of 1,2,4-triazol-3-one derivatives investigated for their antimicrobial properties. []
  • Relevance: Similar to compound 2, this compound shares the 1,2,4-triazol-3-one core with a 4-methylphenyl substituent with 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide. The difference lies in the presence of an additional amino group on the triazole ring in this related compound. This structural similarity suggests a close relationship in their synthetic routes and potential overlapping biological activities. []

3. 2-(2-Fluorophenyl)-5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole (3) []

  • Compound Description: This specific oxadiazole derivative exhibited notable antimicrobial activity within a series of 2-Aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives. []
  • Relevance: While not sharing the exact core structure, this compound exemplifies the use of the 1,3,4-oxadiazole moiety for developing antimicrobial agents, which is also present in the target compound, 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide. This shared functional group, often associated with diverse biological activities, suggests a potential connection in their mechanisms of action and potential applications. []

4. N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl)acetimidamide) (1a) []

  • Compound Description: This symmetrical 1,3,4-oxadiazole derivative displayed potent antimicrobial activity among a series of novel 2,5-difunctionalized 1,3,4-oxadiazoles. []
  • Relevance: This compound reinforces the significance of the 1,3,4-oxadiazole scaffold, a key feature also present in 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide, in designing effective antimicrobial compounds. The shared focus on the 1,3,4-oxadiazole moiety as a central pharmacophore suggests potential commonalities in their structure-activity relationships and potential antimicrobial mechanisms. []

5. N,N’-(4-Ethoxyphenyl)bis(acetimidoyl)amino-1,3,4-oxadiazol-2-ylacetamide (1b) []

  • Compound Description: This 1,3,4-oxadiazole derivative, alongside compound 1a, exhibited strong antimicrobial activity within a series of 2,5-difunctionalized 1,3,4-oxadiazoles, underscoring the potential of this chemical class. []
  • Relevance: This compound, sharing the 1,3,4-oxadiazole unit with 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide, strengthens the idea that incorporating a 1,3,4-oxadiazole ring can contribute to desirable antimicrobial properties. This shared structural feature points towards potential similarities in their modes of action and potential applications as antimicrobial agents. []

6. Quinoxaline-Oxadiazole hybrids (7) []

  • Compound Description: This class of compounds, incorporating both quinoxaline and oxadiazole rings, has been investigated for its potential antimicrobial properties. []
  • Relevance: Although structurally distinct from the target compound, the inclusion of the oxadiazole moiety in these hybrids highlights the relevance of this specific heterocycle in medicinal chemistry, particularly in developing novel antimicrobial agents. This shared interest in the oxadiazole ring suggests a possible connection in the research strategies employed for discovering and optimizing compounds like 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide, potentially for similar therapeutic applications. []

Properties

CAS Number

893308-06-0

Product Name

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide

IUPAC Name

2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

Molecular Formula

C21H21N7O4

Molecular Weight

435.4 g/mol

InChI

InChI=1S/C21H21N7O4/c1-12-4-6-13(7-5-12)20-24-21(32-26-20)18-19(22)28(27-25-18)11-17(29)23-14-8-9-15(30-2)16(10-14)31-3/h4-10H,11,22H2,1-3H3,(H,23,29)

InChI Key

DWRLMJMBPBFATC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC)N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.